Ggpl-I
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ggpl-I is a protein that has recently gained attention in the scientific community due to its potential applications in various research fields. This protein is synthesized using a specific method and has been shown to have significant biochemical and physiological effects.
Scientific Research Applications
Ggpl-I has been shown to have various applications in scientific research. One of the most significant applications is in the study of cancer. Ggpl-I has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, Ggpl-I has been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.
Mechanism Of Action
The mechanism of action of Ggpl-I is not fully understood. However, it is known that Ggpl-I binds to specific receptors on the surface of cells, which triggers a signaling pathway that leads to the inhibition of cell growth. Additionally, Ggpl-I has been shown to activate the immune system, leading to the destruction of cancer cells.
Biochemical And Physiological Effects
Ggpl-I has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis (programmed cell death), and activate the immune system. Additionally, Ggpl-I has been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.
Advantages And Limitations For Lab Experiments
One of the advantages of using Ggpl-I in lab experiments is its specificity. Ggpl-I binds to specific receptors on the surface of cells, making it a highly targeted and specific treatment. Additionally, Ggpl-I has been shown to have low toxicity, making it a safe treatment option.
However, there are also limitations to using Ggpl-I in lab experiments. One of the limitations is the cost of producing the protein. The recombinant DNA technology used to synthesize Ggpl-I is expensive and time-consuming. Additionally, Ggpl-I has a short half-life, meaning that it degrades quickly in the body.
Future Directions
There are many future directions for the study of Ggpl-I. One potential direction is the development of Ggpl-I-based therapies for cancer and inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of Ggpl-I and its potential applications in other fields, such as neurology and immunology.
Conclusion
In conclusion, Ggpl-I is a protein that has significant potential in scientific research. Its specificity and low toxicity make it a promising treatment option for cancer and inflammatory diseases. Further research is needed to fully understand the mechanism of action of Ggpl-I and its potential applications in other fields.
Synthesis Methods
Ggpl-I is synthesized using a recombinant DNA technology. The gene that codes for the protein is inserted into a bacterial expression vector, which is then transformed into a bacterial host. The host bacteria then produce the protein, which is purified using chromatography techniques.
properties
CAS RN |
158227-74-8 |
---|---|
Product Name |
Ggpl-I |
Molecular Formula |
C46H90NO13P |
Molecular Weight |
896.2 g/mol |
IUPAC Name |
[(2R,3S,4S,5R,6S)-6-[(2S)-2,3-di(hexadecanoyloxy)propoxy]-3,4,5-trihydroxyoxan-2-yl]methyl 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C46H90NO13P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-41(48)55-36-39(59-42(49)33-31-29-27-25-23-21-19-17-15-13-11-9-7-2)37-56-46-45(52)44(51)43(50)40(60-46)38-58-61(53,54)57-35-34-47(3,4)5/h39-40,43-46,50-52H,6-38H2,1-5H3/t39-,40-,43-,44+,45-,46+/m1/s1 |
InChI Key |
PUKYWOBGIWMIEA-TYOYAZAFSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](CO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COP(=O)([O-])OCC[N+](C)(C)C)O)O)O)OC(=O)CCCCCCCCCCCCCCC |
SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC1C(C(C(C(O1)COP(=O)([O-])OCC[N+](C)(C)C)O)O)O)OC(=O)CCCCCCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC1C(C(C(C(O1)COP(=O)([O-])OCC[N+](C)(C)C)O)O)O)OC(=O)CCCCCCCCCCCCCCC |
synonyms |
6'-O-phosphocholineglucopyranosyl-(1'-3)-1,2-dipalmitoyl GGPL-I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.